molecular formula C17H22O5 B13777035 Naphtho(1,2-b)furan-2(3H)-one, 4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)-, (3aR,4R,5aR,6R,9aS,9bR)- CAS No. 69845-02-9

Naphtho(1,2-b)furan-2(3H)-one, 4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)-, (3aR,4R,5aR,6R,9aS,9bR)-

Cat. No.: B13777035
CAS No.: 69845-02-9
M. Wt: 306.4 g/mol
InChI Key: REKMRDLPINOZME-MMCSFCSJSA-N
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Description

Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)-,(3ar,4r,5ar,6r,9as,9br)- is a complex organic compound with the molecular formula C17H22O5. It is known for its unique structure, which includes a naphthofuran core, multiple hydroxyl groups, and acetoxy functionalities. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- involves several steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts such as palladium on carbon (Pd/C) and may involve hydrogenation steps to achieve the desired decahydro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Properties

CAS No.

69845-02-9

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-5-6-12(19)17(4)7-11(21-10(3)18)13-9(2)16(20)22-15(13)14(8)17/h11-15,19H,1-2,5-7H2,3-4H3/t11-,12-,13-,14-,15+,17+/m1/s1

InChI Key

REKMRDLPINOZME-MMCSFCSJSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC(=C)[C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)O)C

Canonical SMILES

CC(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C

Origin of Product

United States

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